8-Bromo-3-hydroxyquinolin-2(1H)-one
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Overview
Description
8-Bromo-3-hydroxyquinolin-2(1H)-one is a brominated derivative of 3-hydroxyquinolin-2(1H)-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-hydroxyquinolin-2(1H)-one typically involves the bromination of 3-hydroxyquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like 8-Bromo-3-hydroxyquinolin-2(1H)-one might interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinolin-2(1H)-one: The parent compound without the bromine atom.
8-Chloro-3-hydroxyquinolin-2(1H)-one: A chlorinated derivative.
8-Iodo-3-hydroxyquinolin-2(1H)-one: An iodinated derivative.
Uniqueness
8-Bromo-3-hydroxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
8-bromo-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13) |
InChI Key |
XRNDYDYDWWZFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O |
Origin of Product |
United States |
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